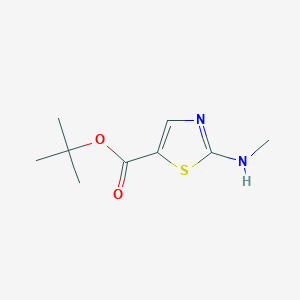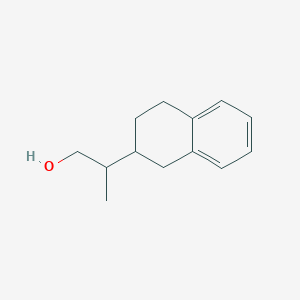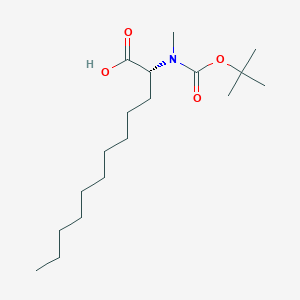![molecular formula C20H20N2O2 B2917788 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956943-90-1](/img/structure/B2917788.png)
3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. This information can be found in chemical databases or scientific literature.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods.科学的研究の応用
Synthesis and Characterization
Research on this compound often focuses on its synthesis and structural characterization, laying the groundwork for further applications in medicinal chemistry and material science. Studies detail innovative synthetic routes, employing techniques such as the Vilsmeier–Haack reaction, to produce pyrazole derivatives, including the targeted compound. These processes are essential for generating derivatives with potential biological activity or special physical properties (Bhat et al., 2016), (Prasath et al., 2015).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, revealing that compounds synthesized from 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant activity against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020), (Gurunanjappa et al., 2017).
Antioxidant and Anti-inflammatory Activities
Research has also been directed towards evaluating the antioxidant and anti-inflammatory activities of pyrazole derivatives. These studies indicate that specific substitutions on the pyrazole ring can enhance these biological properties, suggesting potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021), (Kenchappa et al., 2020).
Photophysical Properties
Certain derivatives have been explored for their photophysical properties, including solid-state emissions and nonlinear optical (NLO) characteristics. These compounds are of interest for their potential applications in organic electronics and photonics, where their structural features may enable unique electronic and optical functionalities (Lanke & Sekar, 2016).
Safety And Hazards
Information on the compound’s safety and hazards can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve further studies on the compound’s properties, potential applications, or ways to improve its synthesis.
特性
IUPAC Name |
3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-18-9-10-19(15(3)11-18)20-16(13-23)12-22(21-20)17-7-5-4-6-8-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKVFGXRXMNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

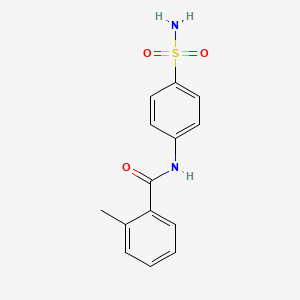
![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
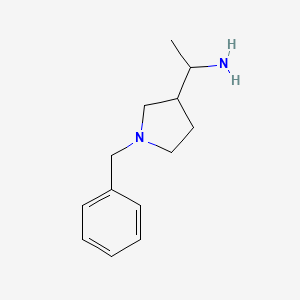
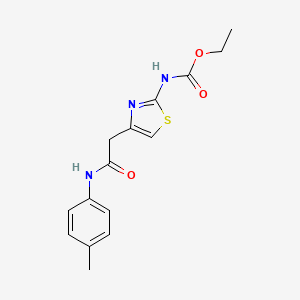
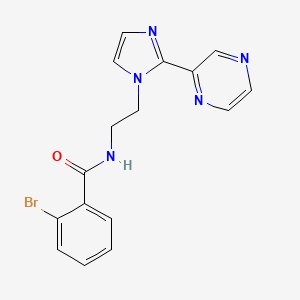
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
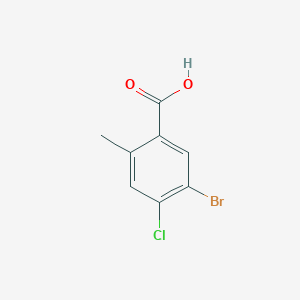
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
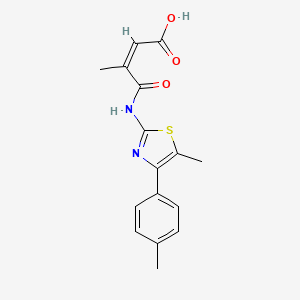
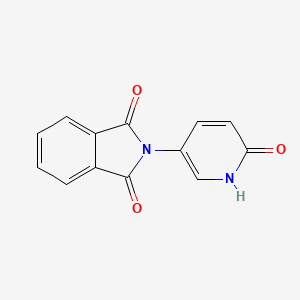
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
